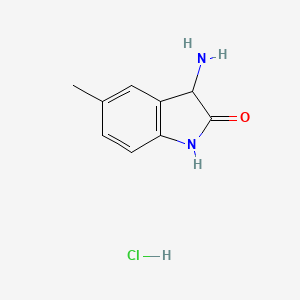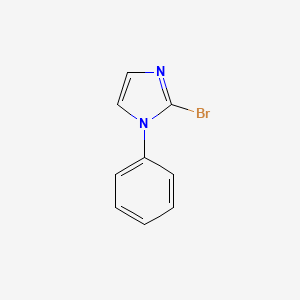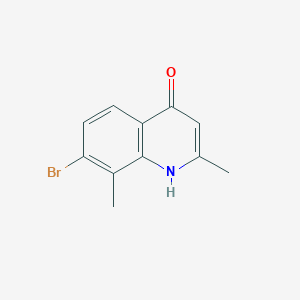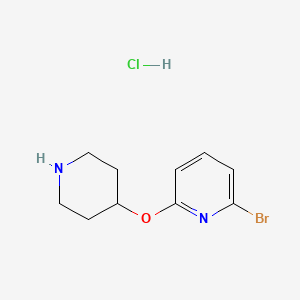
1-(1-甲基-1,2,3,4-四氢喹啉-6-基)-N-甲基甲胺
描述
N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine is a chemical compound with the molecular formula C12H19N2 It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural and synthetic compounds
科学研究应用
N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study the structure-activity relationships of tetrahydroquinoline derivatives and their biological effects.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
作用机制
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. These properties can greatly influence the bioavailability of a compound, or how much of the compound is able to reach its target and exert an effect .
The result of a compound’s action can vary widely depending on its target and mode of action. It could lead to changes in cellular signaling, gene expression, or other cellular functions .
The action environment of a compound refers to how external factors, such as temperature, pH, and the presence of other molecules, can influence its action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
N-Methylation: The resulting tetrahydroquinoline is then subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Reductive Amination: The final step involves the reductive amination of the N-methylated tetrahydroquinoline with formaldehyde and a reducing agent like sodium cyanoborohydride to introduce the methanamine group.
Industrial Production Methods
In an industrial setting, the production of N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into fully saturated amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: The parent compound of N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine, used in similar applications.
N-methyl-1,2,3,4-tetrahydroquinoline: A closely related compound with similar chemical properties and applications.
Quinoline: An aromatic compound with a similar core structure but different reactivity and applications.
Uniqueness
N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
N-methyl-1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-9-10-5-6-12-11(8-10)4-3-7-14(12)2/h5-6,8,13H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBYUIJYWIIRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N(CCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639890 | |
| Record name | N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-22-8 | |
| Record name | 1,2,3,4-Tetrahydro-N,1-dimethyl-6-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1371706.png)
![[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1371707.png)


![1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B1371711.png)


![3-[(Piperidin-3-yloxy)methyl]pyridine](/img/structure/B1371718.png)






